N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-fluorobenzamide
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Overview
Description
N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-fluorobenzamide, also known as E-3810, is a small molecule inhibitor of the angiopoietin-Tie2 pathway. This pathway plays a crucial role in blood vessel formation and maintenance, making it a promising target for cancer therapy and other diseases associated with abnormal blood vessel growth.
Scientific Research Applications
Antibacterial Activity
The procainamide-tetraphenylborate complex (PR-TPB) derived from this compound has demonstrated antibacterial activity. It exhibits effectiveness against both Gram-positive bacteria (such as Staphylococcus aureus ATCC 29213 and Bacillus subtilis ATCC 10400) and yeast (including Candida albicans ATCC 10231) . This property makes it a potential candidate for developing antimicrobial agents.
Ion-Associate Complex Formation
The compound forms an ion-associate complex with sodium tetraphenyl borate. This complex was synthesized through an ion-associate reaction (green chemistry) in deionized water at room temperature. Various physicochemical methods, including infrared spectra, NMR, elemental analysis, and mass spectrometry, were used to characterize the solid complex. Understanding ion-associate interactions is crucial for studying bioactive molecules and their receptor interactions .
Computational Study and Electronic Characteristics
Using density functional theory (DFT), researchers computed the ground state electronic characteristics of the S1 and S2 complex configurations. The HOMO and LUMO frontier molecular orbitals, along with molecular electrostatics, provided insights into the chemical potential map. UV absorption peaks were detected for both configurations of the complex .
Polymer Synthesis
While not directly related to the compound itself, the monomer N-(Boc-Aminoethylglycin)thymine Ethyl Ester was synthesized efficiently. This monomer is useful for polymerization studies and potentially contributes to drug delivery systems or other applications .
Random Copolymerization
The compound’s derivative, 2-hydroxy ethyl methacrylate (HEMA) , can be copolymerized with diethyl amino ethyl methacrylate (DEAEM) . These random copolymers, synthesized via photoinitiation, have applications in materials science and biomaterials .
Mechanism of Action
Mode of Action
These interactions could potentially alter the conformation or activity of the target proteins or enzymes, leading to changes in cellular processes .
Biochemical Pathways
Given its structural similarity to other pyrimidine derivatives, it may potentially affect pathways involving pyrimidine metabolism .
Pharmacokinetics
Its bioavailability, half-life, and clearance rate are currently unknown
Result of Action
Based on its structural features, it may potentially interfere with the normal function of its target proteins or enzymes, leading to alterations in cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, extreme pH or temperature conditions could potentially affect the compound’s stability or its interactions with its targets . .
properties
IUPAC Name |
N-[2-[[6-(ethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN5O/c1-3-18-14-10-15(22-11(2)21-14)19-7-8-20-16(23)12-5-4-6-13(17)9-12/h4-6,9-10H,3,7-8H2,1-2H3,(H,20,23)(H2,18,19,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRKRGRKYSISFAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=NC(=N1)C)NCCNC(=O)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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